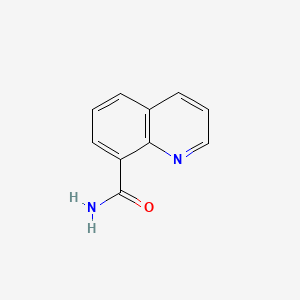

Quinoline-8-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoline-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQRQAOVNXWEEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204243 | |

| Record name | 8-Quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55706-61-1 | |

| Record name | 8-Quinolinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055706611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Quinoline 8 Carboxamide Analogues

Strategies for Quinoline-8-carboxamide Core Synthesis

The construction of the fundamental this compound structure can be achieved through several modern synthetic approaches, with palladium-catalyzed reactions and C-H bond activation methods being particularly prominent.

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of quinoline-8-carboxamides. These methods often involve the coupling of a quinoline (B57606) precursor with an appropriate amine or amide source. For instance, 3-substituted quinoline-8-carboxamides can be synthesized from 3-iodothis compound through Suzuki, Sonogashira, and Stille couplings. acs.orgresearchgate.net This approach allows for the late-stage introduction of diversity into the molecule. acs.orgresearchgate.net

Another strategy involves the selective palladium-catalyzed coupling at the 2-position of 2,8-dibromoquinoline (B1372101). This is followed by a lithium-bromine exchange and subsequent reaction with trimethylsilyl (B98337) isocyanate to form the 8-carboxamide group. acs.orgresearchgate.net Additionally, palladium-catalyzed aminocarbonylation of iodoarenes, such as 5-chloro-7-iodo-8-methoxy-quinoline, with various amines and carbon monoxide provides a route to ortho-alkoxy-aryl carboxamides, which are precursors to quinoline-based ligands. tandfonline.com The chemoselectivity of these reactions can often be controlled by the carbon monoxide pressure, favoring either monocarboxamides or ketocarboxamides. tandfonline.com

Table 1: Examples of Palladium-Catalyzed Synthesis of this compound Analogues

| Starting Material | Coupling Partner(s) | Catalyst/Reagents | Product Type | Ref |

| 3-Iodothis compound | Various boronic acids, alkynes, or organostannanes | Pd catalyst | 3-Substituted quinoline-8-carboxamides | acs.orgresearchgate.net |

| 2,8-Dibromoquinoline | Alkyl/aryl groups | Pd catalyst, n-BuLi, TMS-NCO | 2-Substituted quinoline-8-carboxamides | acs.orgresearchgate.net |

| 5-Chloro-7-iodo-8-methoxy-quinoline | Amines, CO | Pd(0) catalyst | 5-Chloro-7-carboxamido-8-methoxy-quinoline derivatives | tandfonline.com |

Aldehyde C–H Bond Activation Methods

A more recent and atom-economical approach involves the direct amidation of aldehydes through palladium-catalyzed C-H bond activation. This method facilitates the coupling of quinoline-8-carbaldehydes with anilines and other amines to produce quinoline-8-carboxamides in moderate to good yields. thieme-connect.comthieme-connect.com This chelation-assisted C-H activation strategy is significant as it avoids the pre-functionalization often required in traditional amide synthesis, thus reducing waste. thieme-connect.comthieme-connect.com The reaction typically employs a palladium catalyst, such as palladium(II) acetate, along with an oxidant and a base. thieme-connect.com This methodology has shown potential for application in peptide synthesis by derivatizing amino acids with quinoline moieties. thieme-connect.com

Table 2: Selected Examples of Quinoline-8-carboxamides Synthesized via Aldehyde C–H Activation

| Quinoline-8-carbaldehyde | Amine | Catalyst/Reagents | Yield | Ref |

| Quinoline-8-carbaldehyde | Aniline | Pd(OAc)₂, Ag₂CO₃, KOAc | Moderate to Good | thieme-connect.com |

| Quinoline-8-carbaldehyde | Various anilines and aliphatic amines | Pd(OAc)₂, Ag₂CO₃, KOAc | 52-84% | thieme-connect.com |

Other Established Synthetic Pathways for Quinoline Carboxamides

Beyond palladium-catalyzed methods, other established routes to quinoline carboxamides exist. One common approach involves the condensation of a carboxylic acid with an amine, often facilitated by a coupling agent. For example, 8-hydroxyquinoline-2-carboxylic acid can be coupled with sulfanilamide (B372717) using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to form N-(4-sulfamoylphenyl)quinoline-2-carboxamide derivatives. nih.govtandfonline.com

Multicomponent reactions (MCRs) also offer an efficient pathway to construct complex quinoline carboxamide libraries in a single step. researchgate.net Furthermore, modified Pfitzinger and Doebner reactions are classical methods that have been enhanced with green chemistry principles, such as using solvent-free conditions, efficient catalysts, and microwave irradiation, to synthesize quinoline-4-carboxylic acids and their carboxamide derivatives. imist.ma For instance, a one-step synthesis of multisubstituted quinoline-4-carboxamides can be achieved by refluxing isatins with 1,1-enediamines in the presence of sulfamic acid. researchgate.net

Functionalization and Derivatization at Quinoline Ring Positions

The biological activity of this compound can be fine-tuned by introducing various substituents at different positions on the quinoline ring. The 2- and 3-positions are common sites for such modifications.

Modifications at the 2-Position of the Quinoline Moiety

The 2-position of the quinoline ring is often targeted for functionalization to explore structure-activity relationships. As previously mentioned, palladium-catalyzed couplings on 2,8-dibromoquinoline can selectively introduce alkyl or aryl groups at the 2-position. acs.orgresearchgate.net The resulting 2-substituted-8-bromoquinolines are key intermediates for the synthesis of 2-substituted quinoline-8-carboxamides. acs.orgresearchgate.net

Additionally, amide functional groups can be installed at the 2-position of the quinoline scaffold. scispace.com This modification alters the electronic and steric properties of the molecule, which can influence its interaction with biological targets. scispace.com Various methods, including the use of acyl chloride intermediates, have been explored for this purpose. scispace.com The introduction of alkyl chains at the 2-position of quinolines has also been achieved using Rh-, Pd-, and more recently, Cu-catalytic systems, often starting from quinoline N-oxides. nih.gov

Substitutions at the 3-Position of the Quinoline Moiety

The 3-position of the quinoline ring is another key site for derivatization. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, are highly effective for introducing a wide range of substituents at this position, starting from 3-iodothis compound. acs.orgresearchgate.net This late-stage functionalization strategy is efficient for creating chemical diversity in the final products. acs.orgresearchgate.net

The synthesis of 3-quinolinecarboxamide derivatives can also be achieved through multi-step reactions, which may involve the condensation of starting materials to form the quinoline ring, followed by the introduction of the carboxamide and other substituents. ontosight.ai These modifications are crucial for exploring the therapeutic potential of this class of compounds. ontosight.ai

Derivatization at the 4-Position

Modification of the 4-position of the quinoline ring in this compound derivatives allows for the introduction of diverse functional groups that can significantly influence the molecule's properties. One key strategy for functionalization at this position is through amination. The introduction of an amino group at the C4-position of 8-hydroxyquinoline-2-carboxylic acid derivatives, a related precursor scaffold, can be achieved through methods like catalytic hydrogenation or transition-metal-mediated coupling. smolecule.com For instance, Hartwig–Buchwald amination protocols, which utilize palladium catalysts with specialized ligands like Xantphos, have been successfully employed for the direct coupling of aryl halides at the 4-position, achieving high yields. smolecule.com

In other quinoline systems, such as quinoline-4-carboxylic acids, derivatization is more common and provides insight into potential reactions. For these systems, the Doebner reaction, which involves the condensation of anilines, pyruvic acid, and aldehydes, is a primary route to 2-substituted quinoline-4-carboxylic acids that can be further converted to carboxamides. imist.ma Modifications often involve synthesizing the core and then coupling the resulting carboxylic acid with various amines. For example, novel quinoline-4-carboxamide derivatives bearing a triazole moiety have been synthesized by coupling 2-oxo-quinoline-4-carboxylic acid with an amino acid ester, followed by further reactions. imist.ma While these examples pertain to the 4-carboxamide isomer, the principles of building a substituted quinoline core and then forming an amide are broadly applicable.

Strategic Substitutions at the 8-Position

The 8-position, featuring the defining carboxamide group, is a primary site for strategic modification to generate diverse analogues. A common synthetic pathway involves the initial preparation of a substituted quinoline-8-carboxylic acid, which is then coupled with an appropriate amine to form the desired carboxamide.

A versatile approach begins with a pre-functionalized quinoline, such as 8-hydroxyquinaldine. nih.govresearchgate.net This starting material can be oxidized to 8-hydroxyquinoline-2-carboxylic acid. nih.gov This acid intermediate is then coupled with an amine, for example, sulfanilamide, using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to yield an 8-hydroxy-quinoline-carboxamide derivative. nih.govresearchgate.net The exposed hydroxyl group at the 8-position serves as a handle for further derivatization, such as O-alkylation or O-arylation, using various alkyl or benzyl (B1604629) halides to afford the final 8-alkoxy or 8-aryloxy this compound products. nih.govnih.gov

Another strategy involves palladium-catalyzed coupling reactions directly on a halogenated quinoline precursor. For instance, 2-substituted quinoline-8-carboxamides have been prepared starting from 2,8-dibromoquinoline. acs.org A selective Pd-catalyzed coupling at the 2-position is performed first, followed by a lithium-bromine exchange at the 8-position and subsequent reaction with an isocyanate to form the 8-carboxamide group. acs.org This method allows for late-stage diversification at the 2-position while constructing the 8-carboxamide moiety.

The following table summarizes a series of 8-substituted quinoline-2-carboxamides synthesized via the O-alkylation of an 8-hydroxyquinoline (B1678124) precursor. nih.gov

Remote Substituent Effects on this compound Derivatives

Substituents on the quinoline ring can exert significant electronic and steric effects that influence reactivity at distant positions. The 8-amido group is a particularly effective directing group for the functionalization of remote C-H bonds, a testament to its powerful substituent effect.

Research has shown that the 8-amido group can enable chelation-induced, regioselective C-H functionalization at the C5 position of the quinoline ring. acs.org An iron-catalyzed C-H allylation of N-aryl quinoline-8-carboxamides demonstrates this principle, where the 8-amido group acts as a bidentate directing group, facilitating the selective formation of C5-allylated products. acs.org This directing effect is crucial, as the reaction fails with N-methyl-protected carboxamides or with simple quinoline, highlighting the indispensable role of the specific 8-amido scaffold. acs.org Similarly, a metal-free protocol for the C5-H halogenation of various 8-substituted quinolines, including tertiary amides and ureas, has been developed using trihaloisocyanuric acids. nih.gov This method's success relies on the directing capacity of the 8-position substituent to achieve high regioselectivity for the geometrically inaccessible C5 position. nih.gov

Advanced Synthetic Techniques and Novel Approaches

Modern synthetic chemistry emphasizes the development of efficient, rapid, and environmentally benign methodologies. The synthesis of this compound and its derivatives has benefited significantly from such advanced techniques.

Microwave-Assisted Synthesis in Quinoline Carboxamide Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, improved yields, and cleaner product formation compared to conventional heating methods. arabjchem.orgnih.gov This technique has been effectively applied to the synthesis of various quinoline carboxamides and their precursors.

For example, a one-step, microwave-assisted method has been developed for the direct amidation of quinoline-2-carboxylic acid with substituted anilines, providing an efficient route to quinoline-2-carboxanilides. arabjchem.org Similarly, the synthesis of quinoline-4-carboxylic acids and their subsequent conversion to esters and hydrazides have been achieved rapidly and in high yields (92-99%) under microwave irradiation (MWI). researchgate.net In one procedure, the condensation of a carbohydrazide (B1668358) with various aldehydes to form the final products was completed in just 1 to 3 minutes using microwave heating. ijlpr.comfrontiersin.org

The benefits of this technology are highlighted in comparative studies. A Friedlander reaction for synthesizing quinolyl-quinolinones saw reaction times plummet from 7–9 hours with conventional heating to just 4–7 minutes under microwave irradiation, with the added benefit of higher product purities. frontiersin.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials, are increasingly being integrated into the synthesis of quinoline derivatives. These strategies are crucial for developing sustainable chemical processes. nih.gov

Key green approaches in quinoline synthesis include:

Use of Greener Solvents: Shifting from hazardous organic solvents to environmentally benign alternatives like water or ethanol (B145695) is a core principle. Reactions for synthesizing quinoline derivatives have been successfully carried out in water, which is inexpensive and non-toxic. nih.gov

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and simplifies workup procedures. A rapid, efficient, and low-cost method for synthesizing quinoline analogues has been reported under solvent-free conditions.

Catalysis: The use of inexpensive, non-toxic, and reusable catalysts is preferred over stoichiometric reagents. For example, FeCl3·6H2O has been employed as an environmentally benign catalyst for the one-pot synthesis of quinoline derivatives, offering advantages like shorter reaction times and milder conditions.

One-Pot and Multicomponent Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates improves efficiency and reduces waste. nih.gov This approach streamlines the synthesis and is highly atom-economical. nih.gov

These green methodologies represent a significant shift from traditional synthetic routes like the Skraup or Friedlander syntheses, which often require harsh conditions and hazardous reagents. By embracing green chemistry, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally responsible.

Molecular Mechanisms of Action and Biological Target Interactions of Quinoline 8 Carboxamide Derivatives

Enzyme Inhibition Studies

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition

A series of quinoline-8-carboxamides have been designed and evaluated as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair. acs.orgnih.gov The design of these inhibitors is based on maintaining a specific pharmacophore conformation through an intramolecular hydrogen bond. acs.orgnih.gov Modifications at the 2 and 3-positions of the quinoline (B57606) ring have been explored to understand the structure-activity relationship (SAR). acs.orgnih.gov

Substituents at the 2-position of the quinoline-8-carboxamide scaffold were found to increase potency, with 2-methylthis compound being the most active among the synthesized compounds, exhibiting an IC50 value of 500 nM. nih.gov This is more potent than the standard water-soluble inhibitor, 5-aminoisoquinolin-1-one (5-AIQ), which has an IC50 of 1.8 µM. nih.gov The SAR for 3-substituted compounds indicated a preference for small, narrow groups to achieve effective inhibition of human recombinant PARP-1 activity. nih.gov

| Compound | Substitution | IC50 (nM) |

|---|---|---|

| 2-methylthis compound | 2-methyl | 500 |

| 5-aminoisoquinolin-1-one (5-AIQ) | - | 1800 |

Carbonic Anhydrase (CA) Inhibition

Novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides have been synthesized and assessed for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IV, and hCA IX. nih.govnih.gov With the exception of hCA IX, all other isoforms were inhibited by these compounds in the low to high nanomolar range. nih.govnih.gov

Compound 5h from the series demonstrated the most potent inhibition against hCA I and hCA II, with inhibition constants (KI) of 61.9 nM and 33.0 nM, respectively. nih.govnih.gov Compounds 5a and 5b also showed significant inhibition of hCA II with KI values of 88.4 nM and 85.7 nM, respectively. nih.govresearchgate.net The inhibition for hCA IV was observed in the range of 657.2–6757 nM. nih.govnih.gov These findings suggest that specific substitutions on the quinoline-2-carboxamide (B1208818) scaffold can lead to potent and selective inhibitors of certain CA isoforms. nih.gov

| Compound | hCA I (KI, nM) | hCA II (KI, nM) | hCA IV (KI, nM) | hCA IX (KI, nM) |

|---|---|---|---|---|

| 5a | - | 88.4 | - | >10,000 |

| 5b | - | 85.7 | - | >10,000 |

| 5h | 61.9 | 33.0 | - | >10,000 |

Pim-1 Kinase Inhibition

Quinoline-carboxamide derivatives have been investigated as potential inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cancer development. nih.govresearchgate.net One study highlighted a carboxamide appended quinoline derivative, compound 3e, as the most active inhibitor with an 82.27% inhibition and an IC50 of 0.11 µM when compared to the reference standard SGI-1776. researchgate.net The unique ATP-binding pocket of Pim-1 kinase presents an opportunity for the design of specific inhibitors. tandfonline.comnih.gov The structure-based design of these inhibitors often involves creating hybrids, for instance, by tethering a pyridine (B92270) moiety to the quinoline scaffold, to enhance inhibitory activity. tandfonline.comnih.gov

CD38 Enzyme Inhibition

A high-throughput screening identified an 8-quinoline carboxamide as a micromolar inhibitor of the NAD-hydrolyzing enzyme CD38. acs.orgnih.gov This initial hit, compound 1a, had an IC50 of 7200 ± 2400 nM. acs.org Systematic exploration of the structure-activity relationships of the 4-, 6-, and 8-substituents of the quinoline ring led to the discovery of derivatives that were 10- to 100-fold more potent. nih.govresearchgate.net

The benzyl (B1604629) group in the initial hit was found to be crucial for inhibitory activity. acs.org Further modifications, such as the introduction of a 4-amino group and various substitutions on the benzyl moiety, significantly improved potency. acs.org For instance, isosteric replacement of the carboxamide at the 8-position resulted in a loss of activity. acs.org Two of the more potent inhibitors, 1ah and 1ai, were shown to elevate NAD tissue levels in vivo. acs.orgnih.gov

| Compound | IC50 (nM) |

|---|---|

| 1a | 7200 ± 2400 |

Topoisomerase Inhibition

The compound 2-(4-pyridyl)this compound has been identified as an agent that interferes with the action of topoisomerase II. nih.gov This derivative, related to the classic topoisomerase II-targeted drug amsacrine, induces DNA-protein cross-links (DPC) and DNA double-strand breaks (DSB) in cells. nih.gov The formation of DPC by 2-(4-pyridyl)this compound in isolated nuclei was found to be ATP-dependent and was inhibited by novobiocin, a known topoisomerase II inhibitor. nih.gov This indicates that the mechanism of action involves the stabilization of topoisomerase II cleavage complexes. nih.gov However, the mechanism of enzyme inhibition by these tricyclic carboxamides differs from the classical trapping of topoisomerase in a covalent cleavage complex seen with agents like m-AMSA. nih.gov

Protein Kinase Inhibition (General)

The quinoline scaffold is a prominent feature in a multitude of protein kinase inhibitors. researchgate.netnih.gov Quinoline-based small molecules have been developed to target a variety of kinases involved in carcinogenic pathways, including VEGFR, EGFR, and those in the PI3K/AkT/mTOR pathway. researchgate.netnih.gov For example, 3,6-disubstituted quinoline derivatives have shown selective inhibition against c-Met kinase with IC50 values in the nanomolar range. nih.gov Furthermore, quinoline-3-carboxamide (B1254982) derivatives have been designed and synthesized as potential inhibitors of ataxia telangiectasia mutated (ATM) kinase, a key enzyme in the DNA damage response pathway. mdpi.com These derivatives are designed to be competitive inhibitors of ATP at the kinase's hinge region. mdpi.com

Ion Channel Modulation (e.g., Sodium Channels)

Voltage-gated sodium channels (Navs) are crucial for the initiation and propagation of action potentials in excitable cells. Modulation of these channels is a key mechanism for many therapeutic agents, including anesthetics and antiepileptics.

The potential for quinoline-carboxamide derivatives to act as modulators of sodium channels has been explored. A patent application has disclosed quinoline and quinazoline (B50416) amides as potential modulators of sodium channels, indicating that this chemical space is being investigated for therapeutic applications related to ion channel function. google.com While detailed primary research on the specific interaction of this compound with sodium channels is limited in the provided context, the broader class of carboxamides is known to interact with these channels. For example, isoxazole-4-carboxamide derivatives have been shown to be potent modulators of AMPA receptors, a type of ionotropic glutamate (B1630785) receptor, which highlights the capacity of carboxamide-containing scaffolds to interact with ion channels. The development of selective allosteric modulators for different sodium channel isoforms is an active area of research, as it could lead to more targeted therapies with fewer side effects. nih.gov

Pathways in Cellular Processes

Apoptosis Induction

This compound derivatives have been identified as potent inducers of apoptosis, a programmed cell death pathway that is often dysregulated in cancer cells. The mechanism of action for these compounds frequently involves the modulation of key proteins in the apoptotic cascade.

Research into carboxamide-appended quinoline moieties has shown that active derivatives can trigger apoptosis by altering the balance of pro-apoptotic and anti-apoptotic proteins within the cell. research-nexus.net Specifically, these compounds have been observed to down-regulate the anti-apoptotic protein Bcl-2. research-nexus.net The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, with Bcl-2 itself acting to prevent the release of cytochrome c from the mitochondria, thereby inhibiting cell death.

Concurrently with the down-regulation of Bcl-2, these quinoline derivatives up-regulate the expression of pro-apoptotic proteins such as BAX and Caspase-3. research-nexus.net BAX, another member of the Bcl-2 family, promotes apoptosis by permeabilizing the mitochondrial outer membrane. The activation of Caspase-3, an executioner caspase, is a central event in apoptosis, leading to the cleavage of various cellular substrates and culminating in cell death. researchgate.net This strategic shift in the cellular environment, favoring pro-apoptotic signals over anti-apoptotic ones, highlights a primary mechanism by which these compounds exert their anticancer effects. research-nexus.netresearchgate.net Furthermore, certain quinoline-carboxamide derivatives have been shown to block survival signals, leading to apoptotic cell death characterized by cellular shrinkage and nuclear condensation. nih.gov

Table 1: Effect of Quinoline-Carboxamide Derivatives on Apoptotic Proteins

| Protein Target | Effect | Outcome | Source |

|---|---|---|---|

| Bcl-2 | Down-regulation | Inhibition of anti-apoptotic activity | research-nexus.net |

| BAX | Up-regulation | Promotion of apoptosis | research-nexus.net |

| Caspase-3 | Up-regulation/Activation | Execution of apoptosis | research-nexus.net |

Cell Proliferation Inhibition

A significant aspect of the anticancer potential of this compound derivatives lies in their ability to inhibit the proliferation of cancer cells. This anti-proliferative activity has been demonstrated across a variety of cancer cell lines.

Studies have identified several carboxamide-appended quinoline derivatives that exhibit notable anti-proliferative activities, in some cases comparable to the standard chemotherapy drug Doxorubicin. research-nexus.net These compounds have shown efficacy against breast (MCF-7), colon (CACO, HCT-116), and liver (HepG-2) cancer cell lines. research-nexus.net An important feature of these derivatives is their selective cytotoxicity, showing minimal adverse effects on normal human cells at concentrations effective against cancer cells. research-nexus.net

The mechanisms underlying this inhibition are linked to the modulation of key enzymes involved in cancer cell metabolism and growth. For instance, quinoline-8-sulfonamide (B86410) derivatives, which contain a carboxamide moiety, have been found to interact with and inhibit the M2 isoform of pyruvate (B1213749) kinase (PKM2). nih.govresearchgate.net PKM2 is a critical glycolytic enzyme that is overexpressed in many tumors and plays a role in promoting cancer cell proliferation and resistance to apoptosis. nih.gov By modulating PKM2, these compounds can disrupt tumor metabolism, leading to a reduction in cell viability and proliferation, as observed in A549 lung cancer cells. nih.govresearchgate.net

Table 2: Anti-proliferative Activity of Quinoline-Carboxamide Derivatives in Cancer Cell Lines

| Derivative Type | Targeted Cancer Cell Lines | Observed Effect | Potential Mechanism | Source |

|---|---|---|---|---|

| Carboxamide-appended quinolines (e.g., 3e, 4b, 11b, 13d) | MCF-7 (Breast), CACO (Colon), HepG-2 (Liver), HCT-116 (Colon) | Significant inhibition of cell proliferation | Pim-1 kinase inhibition | research-nexus.net |

| Quinoline-8-sulfonamides | A549 (Lung) | Reduced cell number and viability | Inhibition of Pyruvate Kinase M2 (PKM2) | nih.gov |

| Quinoline-carboxamides | MCF-7 (Breast) | Inhibited P2X7R-transfected cell proliferation | Antagonism of P2X7 receptor | nih.gov |

Multidrug Resistance Reversal in Cancer Therapy

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. Quinoline derivatives have emerged as promising agents to reverse this resistance. nih.gov The expression of efflux pumps like P-glycoprotein (P-gp) in cancer cells is a common mechanism of MDR, as these pumps actively transport chemotherapeutic drugs out of the cell. nih.gov

One notable quinoline-type reversal agent, MS-209, has been shown to effectively overcome resistance to drugs like docetaxel (B913) in MDR cancer cells that express P-gp. nih.gov By inhibiting the function of these efflux pumps, MS-209 allows the concentration of the anticancer drug to build up within the resistant cancer cells, thereby restoring its therapeutic efficacy. nih.gov In established solid tumor xenograft models, the combination of MS-209 with docetaxel demonstrated significantly greater antitumor activity compared to docetaxel alone, particularly in tumors expressing high levels of P-gp, such as MCF-7/ADM. nih.gov This indicates that quinoline-based compounds can act as chemosensitizers, making resistant tumors susceptible to conventional chemotherapy. The investigation of quinoline derivatives for treating multidrug resistance is considered an important direction in modern cancer research. nih.gov

Table 3: Quinoline Derivatives in Multidrug Resistance Reversal

| Compound | Mechanism of Action | Effect | Cancer Model | Source |

|---|---|---|---|---|

| MS-209 | Inhibition of P-glycoprotein (P-gp) efflux pump | Potentiates antitumor efficacy of docetaxel | MDR solid tumor xenografts (HCT-15, MCF-7/ADM) | nih.gov |

| General Quinoline Derivatives | Not specified | Considered for use in treating MDR | General cancer therapy | nih.gov |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of Quinoline 8 Carboxamide Analogues

Positional Effects of Substituents on Biological Potency

The biological activity of quinoline (B57606) derivatives can be significantly modulated by the placement of various substituents on the core ring structure. dntb.gov.ua Structure-activity relationship (SAR) studies have identified several key positions on the quinoline ring where modifications can drastically alter potency and efficacy.

Incorporating the carboxamide linkage at different positions within the quinoline framework is a known strategy for enhancing pharmacological properties, particularly in the development of anticancer agents. nih.gov While the 8-carboxamide series is a specific focus, broader studies on quinoline derivatives provide critical insights into positional effects. For instance, in the related quinoline carboxylic acids, three principal regions have been identified as critical for the inhibition of dihydroorotate (B8406146) dehydrogenase: the C(2), C(4), and the benzo portion of the quinoline ring. nih.gov At the C(2) position, bulky hydrophobic substituents are often necessary, while the C(4) position shows a strict requirement for a carboxylic acid (or a bioisostere like a carboxamide). nih.gov

Influence of Functional Group Diversity on Target Affinity and Selectivity

The nature of the functional groups appended to the quinoline-8-carboxamide core is a primary determinant of target affinity and selectivity. The introduction of various substituents allows for the modulation of key physicochemical properties such as lipophilicity, electronic effects, and hydrogen bonding capacity, which in turn dictates the molecule's interaction with its biological target. nih.gov

In a series of quinoline-6-carboxamide (B1312354) benzenesulfonates designed as P2X7R antagonists, the potency was significantly influenced by the substituents on the phenyl ring. nih.gov The attachment of an electron-withdrawing -OCF3 group resulted in a 10-fold enhancement in potency compared to the reference compound. nih.gov Other substitutions with groups like methyl (-CH3), benzyl (B1604629) (-CH2C6H5), chloro (-Cl), fluoro (-F), and iodo (-I) also increased affinity, though to varying degrees. nih.gov This highlights that both electron-withdrawing and electron-donating groups can enhance activity, suggesting that a combination of electronic and steric factors governs the interaction with the receptor. nih.gov

Similarly, in a study of 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors, substitutions at the 8-position directly influenced inhibitory potency against different isoforms of the enzyme. nih.gov Compounds with 4-nitro benzyl and 2-bromo benzyl substitutions at the 8-OH position showed low nanomolar inhibitory potencies against the hCA II isoform. nih.gov The data indicates that the choice of functional group can also impart selectivity for different, yet related, biological targets. For example, while potent against hCA I and hCA II, the same series of compounds showed only moderate to weak inhibition of the hCA IV isoform. nih.gov

The following table summarizes the influence of various functional groups on the biological activity of quinoline carboxamide analogues from selected studies.

| Compound Series | Target | Substituent | Position | Effect on Potency | Reference IC50/Kᵢ |

|---|---|---|---|---|---|

| Quinoline-6-carboxamide | h-P2X7R | -OCF₃ | 4-position of phenyl ring | 10-fold increase | 0.457 µM |

| Quinoline-6-carboxamide | h-P2X7R | -CH₃ | 4-position of phenyl ring | 8-fold increase | 0.682 µM |

| Quinoline-6-carboxamide | h-P2X7R | -F | 4-position of phenyl ring | ~6-fold increase | 1.18 µM |

| Quinoline-6-carboxamide | h-P2X7R | -Cl | 4-position of phenyl ring | ~6-fold increase | 1.33 µM |

| Quinoline-2-carboxamide (B1208818) | hCA II | 2-bromo benzyl | 8-OH position | High (low nM) | 85.7 nM |

| Quinoline-2-carboxamide | hCA II | 4-nitro benzyl | 8-OH position | High (low nM) | 88.4 nM |

Role of Intramolecular Interactions (e.g., Hydrogen Bonding) in Pharmacophore Conformation

Intramolecular hydrogen bonds (IHBs) play a critical role in pre-organizing a molecule into a specific three-dimensional shape, which can be essential for its recognition by and binding to a biological target. By reducing the number of rotatable bonds and shielding polar functional groups, IHBs can effectively lower the energetic cost of membrane permeation and improve oral bioavailability. h1.co

In molecules containing both a hydrogen bond donor (like the N-H of the carboxamide) and an acceptor (like the quinoline nitrogen), the formation of an IHB is highly plausible. Such an interaction can lock the carboxamide group in a specific orientation relative to the quinoline ring, defining the bioactive conformation. Computational studies on related structures, such as quinine (B1679958) and quinidine, which contain a quinoline moiety, have shown the possibility of conformers stabilized by an IHB between different parts of the molecule. nih.gov While these IHB-containing conformers may not always be the absolute lowest in energy, their relative energy is often low enough for them to be present in a significant population and to be potentially responsible for the compound's biological activity. nih.gov

Research on quinoline-2-carboxyamide N-oxide has provided direct evidence of intramolecular hydrogen bonding. ruc.dk The formation of an IHB influences the molecule's electronic structure and conformation. This pre-organization can be crucial for fitting into a specific binding pocket of a target protein, where the rigidified conformation complements the receptor's surface. The stabilizing effect of an IHB can be comparable to the stabilizing effect of the preferred mutual orientation of the two moieties, indicating its significance in conformational preference. nih.gov

Conformational Analysis and Bioactive Conformations of Quinoline-8-carboxamides

The biological function of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the low-energy, stable conformations of a molecule and, ultimately, to determine the specific "bioactive conformation" that it adopts when binding to its target. For quinoline-8-carboxamides, the key conformational features are the rotational barriers around the single bonds connecting the carboxamide group to the quinoline ring and to any N-substituent.

The spatial arrangement of substituents is critical as it dictates how a compound fits into the binding site of its target. mdpi.com For dimeric monoterpenoid quinoline alkaloids, the stereochemistry at a single carbon center was found to be the main determinant of potency, causing a significant difference in antimycobacterial activity. This was attributed to one stereoisomer assuming a conformation that better complements the target's binding pocket, while the other likely experiences steric clash or misalignment of its pharmacophoric features. mdpi.com

Computational methods, including Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset Perturbation Theory (MP2), are valuable tools for studying the conformational landscape of quinoline derivatives. nih.gov These studies can identify stable conformers, including those stabilized by intramolecular interactions like hydrogen bonds, as discussed in the previous section. The bioactive conformation is the specific arrangement that allows for optimal interactions—such as hydrogen bonding, hydrophobic contacts, and steric complementarity—with the target, leading to a biological response. mdpi.com Understanding this conformation is a cornerstone of rational drug design, enabling the creation of more potent and selective analogues.

Ligand-Target Complex Stabilization Studies

The stability of the complex formed between a this compound analogue (the ligand) and its biological target is the result of a network of specific intermolecular interactions. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze these interactions, providing insights into the key factors that govern binding affinity. nih.govnih.gov

Studies on various quinoline derivatives have identified several key types of interactions that contribute to the stabilization of the ligand-receptor complex:

Hydrogen Bonds: These are crucial for both affinity and specificity. For example, in one study, the quinoline moiety of a ligand was observed to form a hydrogen bond with an arginine residue (Arg312) in the active site of α-glucosidase. nih.gov The amide group of the carboxamide is also a prime candidate for forming strong hydrogen bonds with amino acid residues in a binding pocket. mdpi.com

Hydrophobic and π-Interactions: The aromatic quinoline ring system frequently participates in hydrophobic interactions, π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan), and π-cation interactions with positively charged residues like arginine. nih.gov

MD simulations can further assess the dynamic stability of the ligand-target complex over time. nih.govfrontiersin.org By calculating parameters like the root mean square deviation (RMSD), researchers can determine if the ligand remains stably bound in its initial docked pose or if significant conformational changes occur. A stable RMSD profile for the ligand within the binding pocket is indicative of a stable and favorable binding mode. frontiersin.org These stabilization studies are critical for understanding the molecular basis of a compound's activity and for guiding the rational design of new derivatives with improved binding affinity. nih.gov

Computational Chemistry and in Silico Approaches in Quinoline 8 Carboxamide Research

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of quinoline-8-carboxamide research, docking studies are crucial for elucidating how these ligands interact with the binding sites of biological targets such as enzymes and receptors.

Research on various quinoline (B57606) carboxamide derivatives has demonstrated their potential to interact with a range of therapeutically relevant proteins. Docking studies reveal the specific binding modes and key molecular interactions responsible for their biological activity. For instance, studies on quinoline derivatives targeting the SARS-CoV-2 main protease (Mpro) have shown that these compounds can form stable complexes within the enzyme's allosteric site. nih.gov Key interactions often involve hydrogen bonds with highly conserved amino acid residues like His41, Glu166, and Asp187, as well as π-interactions with residues such as His41. nih.gov

Similarly, in the investigation of quinoline-3-carboxamides (B1200007) as inhibitors of DNA damage response (DDR) kinases like ATM, molecular docking has been pivotal. mdpi.com These studies show that the quinoline nitrogen atom frequently binds to the hinge region of the kinase, acting as an ATP-competitive inhibitor. mdpi.com The stability of these ligand-protein complexes is a key indicator of potential inhibitory activity. Docking analyses of quinoline carboxamide analogues against microbial targets, such as those in Aeromonas hydrophila, have also been performed to understand their antimicrobial mechanisms. researchgate.net

The binding affinity, often expressed as a docking score or binding energy, helps in ranking potential inhibitors. For example, in a study targeting phosphoinositide-dependent protein kinase-1 (PDK1), a quinoline-4-carboxamide derivative exhibited a strong binding energy of -10.2 kcal/mol, indicating potent inhibition. nih.gov

Table 1: Examples of Molecular Docking Studies on Quinoline Carboxamide Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Software/Method |

|---|---|---|---|

| Quinoline Derivatives | SARS-CoV-2 Mpro (6LU7) | His41, Tyr54, His164, Glu166, Asp187 | DS v20.1.0.19295 |

| Quinoline-3-carboxamides | ATM Kinase | Hinge region residues | Maestro |

| Quinoline-4-carboxamides | PDK1 (1OKY) | Not specified | Not specified |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of this compound derivatives. These methods provide detailed information about the molecule's three-dimensional geometry, charge distribution, and orbital energies.

DFT studies, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), are used to optimize the molecular structures of these compounds. nih.gov From these calculations, several quantum chemical descriptors can be derived to understand molecular reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. nih.gov MEP maps illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is vital for understanding how the molecule will interact with biological receptors and for predicting sites of potential hydrogen bonding. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about intramolecular interactions, such as the stability conferred by hydrogen bonds within the molecular structure. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are performed. MD simulations model the movement of atoms and molecules over time, offering insights into the conformational flexibility of the ligand and the stability of the ligand-receptor complex in a dynamic, solvated environment. nih.govnih.gov

A typical MD simulation runs for a significant duration, such as 100 nanoseconds, to observe the dynamic behavior of the system. nih.govnih.gov The stability of the protein-ligand complex is a key outcome, often assessed by analyzing the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound within the active site. nih.gov

Other important analyses include:

Root Mean Square Fluctuation (RMSF): This measures the flexibility of individual amino acid residues, identifying which parts of the protein are most affected by ligand binding. nih.gov

Solvent Accessible Surface Area (SASA): SASA calculations determine the compactness of the protein-ligand complex. A stable SASA value indicates that the complex maintains its structural integrity throughout the simulation. nih.gov

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds between the ligand and receptor over time, confirming the persistence of key interactions identified in docking studies. nih.gov

These simulations have been used to validate docking results for quinoline derivatives targeting proteins like the SARS-CoV-2 Mpro and ATM kinase, confirming the stability of the predicted binding modes. nih.govmdpi.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. fiveable.me This model can then be used as a 3D query to screen large compound databases (virtual screening) to find novel molecules with the potential for similar biological activity. nih.gov

For quinoline derivatives, both ligand-based and structure-based pharmacophore models have been developed. Ligand-based models are generated by analyzing a set of known active compounds to identify their common chemical features. fiveable.me For example, a 3D-QSAR study on cytotoxic quinolines with tubulin inhibitory activity identified a six-point pharmacophore model (AAARRR.1061) as being optimal. This model consisted of three hydrogen bond acceptors and three aromatic ring features. scienceopen.com

This validated pharmacophore model was subsequently used to screen a database of compounds. The hits from this screening were then subjected to further filtering based on drug-likeness criteria (like Lipinski's rule of five) and ADMET properties before being docked into the target protein's active site to prioritize candidates for synthesis and biological testing. nih.govscienceopen.com This approach streamlines the discovery of novel chemotypes that can act as inhibitors for specific targets. nih.gov

Table 2: Example of a Pharmacophore Model for Quinoline Derivatives

| Model Name | Key Pharmacophoric Features | Application |

|---|

In Silico Prediction of Biological Activity and ADMET Properties

A significant cause of failure for drug candidates in clinical trials is poor pharmacokinetic properties or unforeseen toxicity. mdpi.com In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties allows for the early identification and elimination of compounds with unfavorable profiles, saving considerable time and resources. iipseries.orgspringernature.com

Various computational tools and web servers, such as SwissADME, pkCSM, and admetSAR, are used to predict the ADMET profiles of this compound derivatives. mdpi.combenthamdirect.com These predictions are often guided by rules like Lipinski's Rule of Five, which assesses a compound's drug-likeness and potential for good oral bioavailability. nih.gov

Key ADMET parameters predicted for quinoline derivatives include:

Absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability are calculated to predict oral absorption. mdpi.com

Distribution: Blood-Brain Barrier (BBB) permeability and CNS penetration are assessed to determine if a compound is likely to cause neurological side effects. mdpi.com

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes helps to identify potential drug-drug interactions.

Excretion: Properties related to clearance from the body are estimated.

Toxicity: Predictions for mutagenicity (Ames test), carcinogenicity, and hepatotoxicity are commonly performed. benthamdirect.com

Studies on various quinoline carboxamide series have shown that designed compounds can possess acceptable pharmacokinetic and toxicological profiles, indicating their potential as orally bioavailable and less toxic drug candidates. benthamdirect.comresearchgate.net

Table 3: Selected In Silico ADMET Predictions for Quinoline Derivatives

| Parameter | Description | Predicted Outcome for Studied Derivatives |

|---|---|---|

| Lipinski's Rule of Five | Assesses drug-likeness for oral bioavailability | Generally compliant nih.gov |

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed through the gut | Often predicted to be high mdpi.com |

| Caco-2 Permeability | Predicts intestinal permeability | Varies depending on the derivative mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Ability to cross into the brain | Many derivatives predicted not to cross, indicating lower neurotoxicity risk mdpi.com |

| Ames Toxicity | Potential to be mutagenic | Often predicted to be non-mutagenic benthamdirect.com |

Pharmacological Applications and Therapeutic Potential of Quinoline 8 Carboxamide Derivatives

Anticancer Research

The quinoline (B57606) nucleus is a key component in numerous synthetic and natural products with recognized pharmacological activities, including anticancer properties. arabjchem.orgresearchgate.net Derivatives of quinoline have been shown to inhibit various enzymes crucial for cancer cell proliferation, such as topoisomerases and protein kinases. arabjchem.orgresearchgate.net This has led to extensive research into their potential as effective and safe anticancer treatments. arabjchem.org

Specific Cancer Cell Line Studies (e.g., MCF-7, A549, CACO, HepG-2, HCT-116)

Quinoline-8-carboxamide derivatives have been evaluated for their in vitro cytotoxic activity against a range of human cancer cell lines. Studies have shown that these compounds exhibit promising activity against breast (MCF-7), lung (A549), colon (HCT-116, CACO), liver (HepG-2), and prostate (PC3) cancer cell lines. researchgate.netresearchgate.netnih.gov

For instance, a series of novel quinoline derivatives demonstrated significant cytotoxic effects, with some compounds showing IC₅₀ values ranging between 5.6 and 19.2 µg/ml across five different tumor cell lines. researchgate.net In one study, compounds designated as 4c and 4d were particularly potent against the HepG-2 cell line, with IC₅₀ values of 8.02 ± 0.38 and 6.95 ± 0.34 μM, respectively. researchgate.net Compound 4c also showed more potent activity against HCT-116 cells (IC₅₀ = 7.15 ± 0.35 μM) than the reference drug 5-FU. researchgate.net Similarly, other research highlighted morpholine-substituted quinazoline (B50416) derivatives, where compound AK-10 displayed potent cytotoxicity against MCF-7 (IC₅₀ = 3.15 ± 0.23 μM) and A549 (IC₅₀ = 8.55 ± 0.67 μM) cell lines. rsc.org

| Compound | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Compound 4c | HepG-2 | 8.02 ± 0.38 μM | researchgate.net |

| Compound 4d | HepG-2 | 6.95 ± 0.34 μM | researchgate.net |

| Compound 4c | HCT-116 | 7.15 ± 0.35 μM | researchgate.net |

| Compound 4b | HCT-116 | 3.7 µg/ml | nih.gov |

| Compound 7c | A549 | 11.4 µg/ml | nih.gov |

| AK-10 | MCF-7 | 3.15 ± 0.23 μM | rsc.org |

| AK-10 | A549 | 8.55 ± 0.67 μM | rsc.org |

| AK-3 | MCF-7 | 6.44 ± 0.29 μM | rsc.org |

Tumor-Specific Targeting Strategies (e.g., Pyruvate (B1213749) Kinase M2)

A key strategy in modern anticancer research is the selective targeting of metabolic pathways that are unique to cancer cells. nih.govresearchgate.net One such target is the M2 isoform of pyruvate kinase (PKM2), a critical enzyme in the glycolytic pathway that is overexpressed in many human tumors and plays a role in promoting tumor growth. nih.govnih.gov

Researchers have designed and synthesized series of 8-quinolinesulfonamide derivatives to act as modulators of PKM2. nih.govnih.gov These compounds are designed to interfere with the metabolic processes that allow cancer cells to proliferate. nih.gov In silico and in vitro experiments have identified promising candidates from this class. For example, a compound designated 9a was found to be a potent modulator of PKM2. nih.govresearchgate.net Further studies confirmed its ability to reduce intracellular pyruvate levels in A549 lung cancer cells, which had a direct impact on cancer cell viability and cell-cycle distribution. nih.govnih.gov A significant finding was that compound 9a exhibited greater cytotoxicity toward cancer cells than normal cells, indicating a high degree of selectivity in its action. nih.govresearchgate.net This selective targeting of PKM2 represents a promising therapeutic approach for modulating tumor metabolism. nih.gov

Antimicrobial and Antifungal Research

The rise of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. nih.gov Quinoline and its derivatives have long been recognized for their broad-spectrum antimicrobial potential, showing activity against various bacteria and fungi. researchgate.netnih.govmdpi.com

Antibacterial Activities

Numerous studies have demonstrated the efficacy of quinoline-carboxamide derivatives against both Gram-positive and Gram-negative bacteria. A synthesized series of twenty novel quinoline carboxamide analogues showed that several compounds were active against Aeromonas and Enterococcus species. researchgate.net Another study on quinoline derivatives reported excellent antibacterial activity, with some compounds showing Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL against strains like Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov Furthermore, quinoline-based hydroxyphenylamino and carboxyphenylamino derivatives have also shown significant inhibitory effects on the growth of pathogenic E. coli. semanticscholar.org

| Compound/Derivative Class | Bacterial Strain | Observed Activity | Source |

|---|---|---|---|

| Quinoline carboxamide analogues (1a, 1b, 1k-1o) | Aeromonas hydrophila | Promising activity | researchgate.net |

| Quinoline carboxamide analogues (1f-1q, 1s, 1t) | Enterococcus sp. | Active | researchgate.net |

| Compound 6 (Quinoline derivative) | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | MIC: 3.12 - 50 µg/mL | nih.gov |

| QST8 and QST9 | Staphylococcus aureus | MIC: 250 μg/mL | nih.govacs.org |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Staphylococcus aureus | Excellent activity (21 mm inhibition zone) | mdpi.com |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Escherichia coli | Very good activity (19 mm inhibition zone) | mdpi.com |

Antifungal Activities

In addition to their antibacterial properties, quinoline derivatives have shown significant potential as antifungal agents against a variety of pathogenic fungi. nih.gov Research has targeted yeasts such as Candida species, which are common opportunistic pathogens, as well as dermatophytes that cause skin, hair, and nail infections. nih.gov

One study found that certain quinoline derivatives were selectively active against dermatophytes, with one compound exhibiting MIC values between 12.5 and 25 μg/ml. nih.gov Other derivatives in the same study showed specific anti-Candida action with MICs ranging from 25 to 50 μg/mL. nih.gov In a different series of quinoline-based thiosemicarbazides, a compound named QST10 was identified as the most attractive antifungal molecule, effective against Candida albicans with an MIC value of 31.25 μg/mL. nih.govacs.org Other studies have also reported good antifungal activity for various quinoline derivatives against fungi like Aspergillus niger. researchgate.net

| Compound/Derivative Class | Fungal Strain | Activity (MIC) | Source |

|---|---|---|---|

| Compound 5 (Quinoline derivative) | Dermatophytes | 12.5–25 μg/ml | nih.gov |

| Compounds 2 & 3 (Quinoline derivatives) | Candida spp. | 25–50 μg/mL | nih.gov |

| QST10 | Candida albicans | 31.25 μg/mL | nih.govacs.org |

| QST2 | Candida albicans | 250 μg/mL | nih.govacs.org |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Candida albicans | Excellent activity (25 mm inhibition zone) | mdpi.com |

Antiprotozoal and Antimalarial Activities

Quinoline-based compounds have historically been cornerstone drugs in the treatment of malaria, and research into new derivatives continues to be a priority due to widespread drug resistance. nih.govnih.gov Both 4-aminoquinoline (B48711) and 8-aminoquinoline (B160924) scaffolds have been used to develop hybrid compounds and novel derivatives with potent antimalarial activity. nih.govnih.gov

A medicinal chemistry program focusing on quinoline-4-carboxamides identified a series with potent activity against the blood stage of Plasmodium falciparum. acs.org An initial hit compound with an EC₅₀ of 120 nM was optimized to produce lead molecules with low nanomolar potency and excellent oral efficacy in a mouse model of malaria. acs.org Another study investigated 8-aminoquinoline-uracil metal complexes and found that all tested complexes showed fair antimalarial activity against a chloroquine-resistant strain of P. falciparum. nih.gov The 8-aminoquinoline derivative primaquine (B1584692) is an approved drug for treating relapsing malaria caused by P. vivax and P. ovale. nih.gov

Anti-Leishmanial Activities

Quinoline derivatives have been a significant area of investigation in the search for new treatments for leishmaniasis, a parasitic disease caused by Leishmania protozoa. Research has demonstrated that various quinoline-based compounds exhibit promising activity against different species of Leishmania.

One area of focus has been the derivatization of existing quinoline structures to enhance their anti-leishmanial effects. For instance, some quinoline derivatives that initially showed low levels of activity were converted into organic salts, which resulted in increased efficacy against L. amazonensis and L. braziliensis promastigotes and amastigotes. nih.gov Another approach involved the synthesis of furanchalcone-quinolines, which demonstrated moderate anti-leishmanial properties. nih.gov The length of the alkyl linker in these hybrid molecules was found to influence their activity, with a five-carbon chain yielding the highest potency in one study. nih.gov

Additionally, selenocyanates and diselenides containing a quinoline scaffold have shown promising anti-leishmanial activity against L. infantum axenic amastigotes with low toxicity to human cells. nih.gov Furthermore, quinoline derivatives incorporating phosphine (B1218219) oxide groups have displayed significant activity against both promastigotes and intracellular amastigotes. nih.gov One particular derivative from this series was noted for its high selectivity index, indicating a favorable profile of activity against the parasite with lower toxicity to host cells. nih.gov It is also noteworthy that 2-substituted quinolines have shown activity against a Leishmania donovani line that is resistant to the 8-aminoquinoline drug, sitamaquine, suggesting a different mechanism of action. nih.gov

Table 1: Anti-Leishmanial Activity of Selected Quinoline Derivatives

| Derivative Type | Leishmania Species | Target Stage | IC50 (µM) | Reference |

|---|---|---|---|---|

| Organic Salt Derivative | L. amazonensis | Promastigote | 43.25 ± 2.68 | nih.gov |

| Furanchalcone-Quinoline (5-carbon alkyl chain) | L. (V.) panamensis | Intracellular Amastigote | 13.78 ± 2.41 | nih.gov |

| Phosphine Oxide Derivative | - | Promastigote | 2.33 ± 0.25 - 6.01 ± 0.80 | nih.gov |

| Phosphine Oxide Derivative | - | Intracellular Amastigote | 1.39 ± 1.08 - 4.14 ± 1.64 | nih.gov |

IC50: Half maximal inhibitory concentration. This value represents the concentration of a drug that is required for 50% inhibition in vitro.

Antitubercular Activities

The quinoline scaffold is a key component in a number of natural and synthetic compounds with antitubercular properties. nih.gov Research into quinoline-based compounds has yielded derivatives with potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. acs.org

One study focused on quinoline-based compounds with an isoxazole-containing side chain. The most potent of these compounds demonstrated submicromolar activity against replicating Mtb, with minimum inhibitory concentrations (MICs) of 0.77 and 0.95 μM. These compounds were also active against non-replicating persistent bacteria and showed no toxicity to Vero cells at concentrations up to 128 μM. acs.org Importantly, they retained their activity against rifampin, isoniazid, and streptomycin-resistant Mtb strains. acs.org

Another investigation into isatin-tethered quinolines revealed potent antitubercular activity, with MICs ranging from 0.06 to 7.81 µg/mL. One compound, in particular, was about 100 times more active than the lead compound. Furthermore, certain derivatives showed superior activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. nih.gov The position of substituents on the quinoline and oxindole (B195798) rings was found to significantly influence the antitubercular activity. nih.gov

Table 2: Antitubercular Activity of Selected Quinoline Derivatives

| Derivative Type | M. tuberculosis Strain | MIC | Reference |

|---|---|---|---|

| Quinoline-isoxazole | Replicating | 0.77 µM | acs.org |

| Quinoline-isoxazole | Replicating | 0.95 µM | acs.org |

| Isatin-tethered quinoline | H37Rv | 0.06 µg/mL | nih.gov |

| Isatin-tethered quinoline | MDR | 0.24 µg/mL | nih.gov |

| Isatin-tethered quinoline | XDR | 1.95 µg/mL | nih.gov |

MIC: Minimum Inhibitory Concentration. This value represents the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Anti-inflammatory Research

Quinoline and its derivatives have been identified as a promising class of compounds in the development of new anti-inflammatory agents. alliedacademies.org These compounds have been investigated for their ability to target several key players in the inflammatory process, including cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE). nih.govresearchgate.net

The anti-inflammatory potential of quinoline derivatives is often dependent on the nature and position of the substituents on the quinoline ring. For example, quinolines bearing a carboxamide moiety have been associated with TRPV1 antagonism, a target involved in pain and inflammation. nih.govresearchgate.net In contrast, those with a carboxylic acid group have shown COX-inhibition. nih.govresearchgate.net

One study involved the synthesis of new 2-phenylquinoline-4-carboxamide (B4668241) derivatives, which were then screened for their analgesic and anti-inflammatory activities. alliedacademies.org Using a carrageenan-induced rat paw edema model, one of the synthesized compounds demonstrated significant anti-inflammatory activity, comparable to the standard drug diclofenac (B195802) sodium. alliedacademies.org This suggests that this particular derivative could be a valuable lead compound for the development of more potent anti-inflammatory agents. alliedacademies.org

Antiviral Research (e.g., Anti-HIV)

The quinoline scaffold has been a focal point in the development of antiviral agents, particularly those targeting the Human Immunodeficiency Virus (HIV). A significant breakthrough in anti-HIV drug discovery was the development of elvitegravir, a quinoline derivative that acts as a potent HIV integrase inhibitor.

Research has also explored quinoline-based allosteric inhibitors of HIV-1 integrase (ALLINIs). Studies have shown that substitutions at various positions of the quinoline ring can impact the antiviral potency of these compounds. For instance, the addition of a bromine atom at the 6 or 8 position of certain 4-benzodioxane substituted quinoline-based ALLINIs conferred better antiviral properties against the wild-type HIV-1 construct. nih.gov Interestingly, the 8-bromo analog retained its full effectiveness against an ALLINI-resistant viral mutant (A128T), while the 6-bromo analog lost significant potency. nih.gov

Furthermore, quinolinonyl non-diketo acid derivatives have been synthesized and evaluated as inhibitors of HIV-1 ribonuclease H (RNase H) and the polymerase functions of reverse transcriptase. nih.gov Many of the newly designed quinolinones were active against RNase H, with several compounds showing activity in the low micromolar range. nih.gov The most active compounds in this series had IC50 values of approximately 1.5 μM. nih.gov

Table 3: Anti-HIV Activity of Selected Quinoline Derivatives

| Derivative Type | HIV Target | Activity (IC50) | Reference |

|---|---|---|---|

| Quinolinonyl non-diketo acid | RNase H | ~1.5 µM | nih.gov |

IC50: Half maximal inhibitory concentration. This value represents the concentration of a drug that is required for 50% inhibition in vitro.

Neurological and Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

Quinoline derivatives are being actively investigated for their potential in treating neurodegenerative diseases, with a particular focus on Alzheimer's disease. researchgate.net The multifaceted nature of Alzheimer's, which involves cholinergic deficits, beta-amyloid plaque formation, and tau protein aggregation, has led researchers to explore multifunctional quinoline-based compounds. researchgate.netwalshmedicalmedia.com

Acetylcholinesterase and Butyrylcholinesterase Inhibition

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. semanticscholar.org Quinoline alkaloids have been evaluated for their inhibitory activity against both of these enzymes. researchgate.net

In one study, a series of quinoline-polyamine conjugates were designed and synthesized. Some of these compounds showed potent inhibition of cholinesterases, with IC50 values in the micromolar range. nih.gov One compound exhibited the strongest inhibition of AChE with an IC50 value of 8.78 μM, while another was the most potent inhibitor of BChE with an IC50 of 1.60 μM, which was slightly better than the approved drug rivastigmine. nih.gov Molecular modeling suggested that this potent BChE inhibitor could target both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov

Another study reported on quinolinone hybrids as dual inhibitors of acetylcholinesterase and Aβ aggregation. Two compounds from this series, AM5 and AM10, had IC50 values for AChE inhibition of 1.29 ± 0.13 and 1.72 ± 0.18 μM, respectively. nih.gov

Table 4: Cholinesterase Inhibitory Activity of Selected Quinoline Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Quinoline-polyamine conjugate (8n) | Acetylcholinesterase (AChE) | 8.78 | nih.gov |

| Quinoline-polyamine conjugate (8i) | Butyrylcholinesterase (BChE) | 1.60 | nih.gov |

| Quinolinone hybrid (AM5) | Acetylcholinesterase (AChE) | 1.29 ± 0.13 | nih.gov |

| Quinolinone hybrid (AM10) | Acetylcholinesterase (AChE) | 1.72 ± 0.18 | nih.gov |

IC50: Half maximal inhibitory concentration. This value represents the concentration of a drug that is required for 50% inhibition in vitro.

Beta-Amyloid Aggregation Inhibition

The aggregation of the beta-amyloid (Aβ) peptide is a central event in the pathology of Alzheimer's disease. frontiersin.org Consequently, the inhibition of Aβ aggregation is a major therapeutic goal. Various quinoline derivatives have been designed and synthesized to target this process.

One study focused on quinoline/cinnamic acid hybrids, some of which showed significant activity against Aβ42 aggregation. iaea.org These compounds were also able to reduce Aβ42-induced neurotoxicity in a dose-dependent manner. iaea.org In another investigation, novel 8-hydroxyquinoline-indole hybrids were synthesized. Several of these compounds were potent inhibitors of self-induced Aβ1-42 aggregation, with EC50 values as low as 1.08 μM. These compounds also effectively inhibited Aβ1-42 aggregation induced by copper and zinc ions. mdpi.com

Furthermore, quinolinone hybrids have been identified as dual inhibitors of both acetylcholinesterase and Aβ aggregation. nih.gov Two such compounds demonstrated a remarkable ability to inhibit the fibrillation of Aβ42 oligomers at a concentration of 10 μM. nih.gov

Table 5: Beta-Amyloid Aggregation Inhibitory Activity of Selected Quinoline Derivatives

| Derivative Type | Inhibition Target | Activity (EC50/IC50) | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline-indole hybrid (18f) | Self-induced Aβ1-42 aggregation | 1.08 µM (EC50) | mdpi.com |

| 8-Hydroxyquinoline-indole hybrid (18d) | Self-induced Aβ1-42 aggregation | 1.48 µM (EC50) | mdpi.com |

| 8-Hydroxyquinoline-indole hybrid (18c) | Self-induced Aβ1-42 aggregation | 1.72 µM (EC50) | mdpi.com |

EC50: Half maximal effective concentration. This value represents the concentration of a drug that gives half-maximal response. IC50: Half maximal inhibitory concentration. This value represents the concentration of a drug that is required for 50% inhibition in vitro.

Neuroprotective Effects

This compound derivatives have emerged as compounds of interest in the study and imaging of neurodegenerative disorders. The expression of peripheral-type benzodiazepine (B76468) receptors (PBRs) is known to increase in response to neuroinflammation associated with these conditions. nih.gov This has led to the development of quinoline-carboxamide derivatives as potential radioligands for in vivo monitoring of neurodegeneration using positron emission tomography (PET). nih.gov

One such derivative, labeled with carbon-11 (B1219553) as [11C]VC195, was evaluated in a preclinical model of Huntington's disease. nih.gov In this model, an increase in radioactivity accumulation was observed in the affected brain region for all tested tracers. nih.gov The [11C]VC195 compound demonstrated a high lesioned-to-unlesioned striatum ratio, indicating its potential as a promising candidate for the in vivo PET monitoring of neurodegenerative processes. nih.gov

Furthermore, research into multifunctional agents for Alzheimer's disease has explored derivatives where a carbamate (B1207046) fragment is attached at the 8-position of the quinoline ring. nih.gov In studies using PC12 cells, compounds with this modification at the 8-position showed significant neuroprotective effects against injury induced by amyloid-beta (Aβ) peptides, which are a hallmark of Alzheimer's disease. nih.gov The quinoline scaffold itself is recognized for its potential in developing agents against neurodegenerative conditions like Alzheimer's and Parkinson's diseases. bohrium.comnih.gov

Metabolic Disease Research (e.g., NAD-Hydrolyzing Enzyme CD38)

A significant area of research for this compound derivatives is in the field of metabolic diseases, particularly through the inhibition of the NAD-hydrolyzing enzyme CD38. nih.gov CD38 is a key enzyme that metabolizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial cofactor in cellular metabolism. nih.gov By inhibiting CD38, NAD+ levels can be increased, which has therapeutic implications for diseases associated with abnormally low NAD+. nih.govresearchgate.net

Systematic exploration of the structure-activity relationships (SAR) of 4-amino-8-quinoline carboxamides has led to the identification of potent human CD38 inhibitors, with some being 10- to 100-fold more potent than the initial screening hits. nih.govresearchgate.net The development of these inhibitors involved modifying the 4-, 6-, and 8-substituents of the quinoline ring to optimize binding and inhibitory activity. nih.gov

Key findings from this research include:

The identification of several molecules with low clearances and good oral bioavailability, making them suitable for in vivo studies. nih.gov

Two specific inhibitors, 1ah and 1ai , were shown to effectively elevate NAD+ tissue levels in the liver and muscle of a diet-induced obese mouse model. nih.govresearchgate.net

The development of these potent inhibitor compounds aids in the further biological study of the CD38 enzyme and the therapeutic potential of NAD+ enhancement in metabolic disease models. nih.gov

The following table details the structure-activity relationships of select 4-amino-8-quinoline carboxamide derivatives as human CD38 inhibitors. researchgate.net

| Compound | Substituent (R) | hCD38 IC50 (nM) |

|---|---|---|

| 1a | 2,3-dichlorobenzyl | 1100 ± 200 |

| 1e | 2-chlorobenzyl | 1500 ± 500 |

| 1h | 3-chlorobenzyl | 900 ± 200 |

| 1k | 4-chlorobenzyl | 1100 ± 200 |

| 1ab | 2,6-dichlorobenzyl | 190 ± 40 |

| 1ac | 2,3,6-trichlorobenzyl | 26 ± 4 |

| 1ah | 2-fluoro-6-(trifluoromethyl)benzyl | 13 ± 3 |

| 1ai | 2-chloro-6-fluorobenzyl | 12 ± 2 |

Agricultural and Pesticide Research

The quinoline scaffold is present in many biologically active compounds and has been investigated for various applications in agriculture. researchgate.net

Derivatives of quinoline-8-carboxylic acid have been specifically developed for their herbicidal properties. google.com Novel quinoline-8-carboxylic acid azolides have been patented for their use in controlling undesirable plant growth. google.com These compounds are noted for their effective herbicidal action and good tolerance by certain crop species. google.com While other isomers, such as quinoline-2-carboxamides, have also been tested for their ability to inhibit photosynthetic electron transport in plants, the development of azolides represents a specific application of the quinoline-8-carboxylic acid structure in herbicide research. researchgate.netgoogle.comnih.gov

The quinoline core structure is a component of various compounds with known fungicidal properties. researchgate.netnih.gov Research has shown that different quinoline derivatives exhibit activity against a range of agriculturally significant phytopathogenic fungi. nih.govresearchgate.net For instance, derivatives of 2,8-bis(trifluoromethyl)-4-quinolinol have shown potent activity against fungi like Sclerotinia sclerotiorum and Botrytis cinerea. nih.gov

While much of the research focuses on the broader class of quinoline derivatives, specific 8-substituted compounds have demonstrated notable antifungal effects. mdpi.com For example, a hybrid complex, N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II), showed excellent antifungal activity against Candida albicans. mdpi.com Although this is a sulfonamide rather than a carboxamide, it highlights the potential of the 8-position on the quinoline ring as a site for modification in the design of new fungicides.

Preclinical Evaluation and Translational Research of Quinoline 8 Carboxamide Analogues

In Vitro Biological Assays

In vitro assays are fundamental in the early stages of drug development for determining the biological activity of new chemical entities. These assays provide a controlled environment to study the effects of compounds on specific biological targets, such as cells and enzymes.